2-(1,3-Thiazol-4-yl)benzimidazol-1-amine
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Overview
Description
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These rings are known for their significant biological and pharmacological activities. The benzimidazole moiety is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is found in many drugs such as sulfathiazole (antimicrobial) and abafungin (antifungal) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine typically involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in an aqueous medium, and the product is obtained in good yields . The reaction conditions often involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole and thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiparasitic activities.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with the synthesis of nucleic acids and proteins, disrupting the normal functioning of cells and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Thiazole: A five-membered ring containing sulfur and nitrogen.
Uniqueness
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H8N4S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)benzimidazol-1-amine |
InChI |
InChI=1S/C10H8N4S/c11-14-9-4-2-1-3-7(9)13-10(14)8-5-15-6-12-8/h1-6H,11H2 |
InChI Key |
BSGNGKSEUCLLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)C3=CSC=N3 |
Origin of Product |
United States |
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